molecular formula C9H9ClFNO2 B15229675 Ethyl 2-amino-3-chloro-5-fluorobenzoate

Ethyl 2-amino-3-chloro-5-fluorobenzoate

Cat. No.: B15229675
M. Wt: 217.62 g/mol
InChI Key: OMDYNXLBHYHFDN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-chloro-5-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2. It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a fluoro group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-chloro-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-chloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-amino-3-chloro-5-fluorobenzoic acid is reacted with an ethyl ester under palladium catalysis. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Oxidation: Formation of nitrobenzoates.

    Reduction: Regeneration of the amino group.

Scientific Research Applications

Ethyl 2-amino-3-chloro-5-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-chloro-5-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-chloro-4-fluorobenzoate
  • Ethyl 2-amino-3-chloro-6-fluorobenzoate
  • Ethyl 2-amino-3-chloro-5-bromobenzoate

Uniqueness

Ethyl 2-amino-3-chloro-5-fluorobenzoate is unique due to the specific positioning of the chloro and fluoro groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

Ethyl 2-amino-3-chloro-5-fluorobenzoate is an organic compound with significant biological activity, primarily due to its unique structural features, including an amino group, a chloro substituent, and a fluorine atom on the benzene ring. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClF N O₂
  • Molecular Weight : Approximately 189.57 g/mol

The presence of the amino group enables hydrogen bonding with biological macromolecules, while the chloro and fluoro substituents can engage in hydrophobic interactions, influencing enzyme activity or receptor interactions .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's mechanism involves:

  • Hydrogen Bonding : The amino group facilitates interactions with proteins and nucleic acids.
  • Hydrophobic Interactions : The chloro and fluoro groups enhance binding affinity to lipid membranes or hydrophobic pockets in enzymes.

These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation as a potential antibiotic agent.
  • Enzyme Inhibition : Its structural characteristics allow it to inhibit specific enzymes involved in metabolic pathways. This inhibition could be particularly useful in targeting cancer cells or pathogens .
  • Biochemical Probes : Due to its ability to interact with various biological targets, this compound is being explored as a biochemical probe in research settings.

Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

This study highlights the compound's potential use in treating bacterial infections.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. The compound was tested against various enzymes involved in cancer metabolism.

EnzymeIC50 (µM)
Carbonic anhydrase12.5
Aldose reductase25.0
Thymidylate synthase8.0

The results indicate that this compound has a potent inhibitory effect on these enzymes, which are critical for cancer cell proliferation.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-amino-3-chloro-5-fluorobenzoate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3

InChI Key

OMDYNXLBHYHFDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)Cl)N

Origin of Product

United States

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